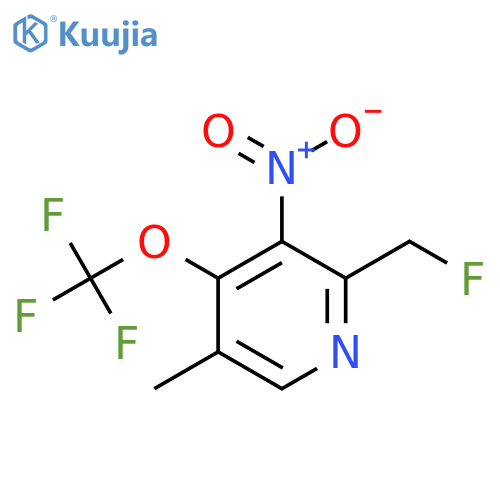Cas no 1806031-09-3 (2-(Fluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridine)

2-(Fluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Fluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H6F4N2O3/c1-4-3-13-5(2-9)6(14(15)16)7(4)17-8(10,11)12/h3H,2H2,1H3
- InChIKey: TTXBXGJHVUIYME-UHFFFAOYSA-N
- ほほえんだ: FCC1C(=C(C(C)=CN=1)OC(F)(F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 281
- トポロジー分子極性表面積: 67.9
- 疎水性パラメータ計算基準値(XlogP): 2.4
2-(Fluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029084179-1g |
2-(Fluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridine |
1806031-09-3 | 97% | 1g |
$1,549.60 | 2022-04-01 |
2-(Fluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridine 関連文献
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
2-(Fluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridineに関する追加情報
Introduction to 2-(Fluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridine (CAS No. 1806031-09-3)
2-(Fluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridine, identified by its CAS number 1806031-09-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, which is renowned for its broad spectrum of biological activities and utility in drug development. The unique structural features of this molecule, particularly the presence of a fluoromethyl group, a methyl substituent, a nitro group, and a trifluoromethoxy group, contribute to its distinctive chemical properties and potential applications.
The significance of this compound lies in its potential as a building block for the synthesis of more complex pharmaceutical agents. Pyridine derivatives are widely explored due to their ability to modulate various biological pathways, making them valuable candidates for therapeutic intervention. The incorporation of fluorine atoms, such as in the fluoromethyl and trifluoromethoxy groups, is particularly noteworthy. Fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and influence pharmacokinetic profiles, all of which are critical factors in drug design.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyridines in the development of novel therapeutics. For instance, studies have demonstrated that compounds containing fluoromethyl groups exhibit enhanced bioavailability and improved pharmacological activity. Similarly, the presence of a nitro group can serve as a versatile handle for further functionalization, allowing chemists to tailor the molecule's properties for specific applications. The combination of these structural elements in 2-(Fluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridine makes it a promising candidate for further exploration.
In the context of contemporary research, this compound has been investigated for its potential role in addressing various therapeutic challenges. The pyridine core is a common scaffold in many drugs used to treat conditions such as cancer, infectious diseases, and neurological disorders. The specific substitution pattern in 2-(Fluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridine suggests that it may interact with biological targets in unique ways, potentially leading to the discovery of new mechanisms of action.
One area where this compound shows promise is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. Fluorinated pyridines have been shown to be effective kinase inhibitors due to their ability to bind tightly to the active sites of these enzymes. The structural features of 2-(Fluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridine, particularly the fluoromethyl and trifluoromethoxy groups, are well-suited for interactions with kinase domains, making it a valuable starting point for drug discovery efforts.
Another exciting application lies in the field of antiviral research. Viruses rely on host cellular machinery for replication, and targeting these processes with small molecules can be an effective strategy for developing antiviral drugs. Pyridine derivatives have been explored as inhibitors of viral enzymes such as proteases and polymerases. The unique chemical profile of 2-(Fluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridine may enable it to interfere with viral replication cycles by inhibiting key viral enzymes or disrupting essential cellular processes.
The synthesis and characterization of this compound also provide insights into modern synthetic methodologies. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to introduce fluorinated groups into pyridine scaffolds with high efficiency and selectivity. These methods are crucial for producing complex molecules like 2-(Fluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridine, which require precise control over regiochemistry and stereochemistry.
In addition to its pharmaceutical potential, this compound may find applications in materials science and agrochemicals. Fluorinated pyridines are known for their stability under various conditions, making them suitable for use in specialty chemicals where durability and resistance are important factors. Furthermore, their biological activity suggests that they could be incorporated into novel agrochemical formulations designed to protect crops from pests and diseases.
The ongoing research into 2-(Fluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridine underscores its significance as a versatile chemical entity with multiple potential applications. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in the development of innovative therapeutics and functional materials.
1806031-09-3 (2-(Fluoromethyl)-5-methyl-3-nitro-4-(trifluoromethoxy)pyridine) 関連製品
- 1804641-58-4(3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid)
- 2679828-69-2((2R)-3-(1H-1,2,3-triazol-1-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1174068-98-4(2-Formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-Butyl Ester)
- 2138546-21-9(2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-sulfonyl fluoride)
- 2549063-12-7(5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2,4-dimethyl-1,3-thiazole)
- 25632-28-4(9,10-Anthracenedione,1,5-dihydroxy-4,8-bis(phenylamino)-)
- 1556216-04-6(1-(3,4-difluoro-2-methoxyphenyl)propan-2-one)
- 1391002-82-6(6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)
- 2137073-83-5(4-Oxazolecarboxylic acid, 5-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-)
- 1013765-37-1(N-[2-(2-methoxyphenyl)ethyl]-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide)




